VUF10497 vs. VUF10499: 3.5-Fold Superior Human H4R Binding Affinity Within the Same Quinazoline Series
VUF10497 (thiophen-2-ylmethyl substituent, compound 55) demonstrates 3.5-fold higher affinity for the human H4 receptor than its closest structural analog VUF10499 (furan-3-ylmethyl substituent, compound 54), the only other compound in the same quinazoline series advanced to full pharmacological characterization [1]. The difference arises solely from the heteroatom in the 4-amino substituent (sulfur in thiophene vs. oxygen in furan). In a direct head-to-head comparison within the same study, VUF10497 achieved a pKi of 8.12 ± 0.02 (Ki ≈ 7.6 nM) versus VUF10499 at pKi 7.57 ± 0.05 (Ki ≈ 26.9 nM) for displacement of [3H]histamine from human H4R expressed in HEK cell membranes [1]. The BindingDB independently corroborates this with Ki values of 7.59 nM for VUF10497 versus 26.9 nM for VUF10499 measured under equivalent conditions [2].
| Evidence Dimension | Human H4R binding affinity (pKi) |
|---|---|
| Target Compound Data | VUF10497: pKi = 8.12 ± 0.02 (Ki = 7.59 nM); displacement of [3H]histamine from human H4R expressed in HEK cells |
| Comparator Or Baseline | VUF10499: pKi = 7.57 ± 0.05 (Ki = 26.9 nM); displacement of [3H]histamine from human H4R expressed in HEK cells |
| Quantified Difference | 3.5-fold higher affinity (ΔpKi = 0.55); VUF10497 Ki = 7.59 nM vs. VUF10499 Ki = 26.9 nM |
| Conditions | Radioligand displacement assay using [3H]histamine on membranes from HEK cells transiently expressing human H4R; pKi values calculated from ≥3 independent measurements (Smits et al., J. Med. Chem. 2008, Table 4) |
Why This Matters
When selecting between these two quinazoline analogs for H4R-focused studies, the 3.5-fold affinity advantage of VUF10497 translates to lower required concentrations to achieve equivalent receptor occupancy—approximately 27 nM for VUF10497 versus 93 nM for VUF10499 at the Ki level.
- [1] Smits RA, de Esch IJP, Zuiderveld OP, Broeker J, Sansuk K, Guaita E, Coruzzi G, Adami M, Haaksma E, Leurs R. Discovery of Quinazolines as Histamine H4 Receptor Inverse Agonists Using a Scaffold Hopping Approach. J Med Chem. 2008;51(24):7855-7865. doi:10.1021/jm800876b. PMID: 19053770. (Table 4, pp. 7861) View Source
- [2] BindingDB. BDBM50412494 (CHEMBL452847, VUF-10497) and BDBM50397292 (CHEMBL454890, VUF-10499). Displacement of [3H]histamine from human histamine H4 receptor expressed in HEK cells. Accessed 2026. View Source
